molecular formula C13H15ClFNO2S B2977729 2-CHLORO-6-FLUORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE CAS No. 1448045-16-6

2-CHLORO-6-FLUORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE

Cat. No.: B2977729
CAS No.: 1448045-16-6
M. Wt: 303.78
InChI Key: YGPCKOGWINLPJP-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-N-[(3-methoxythiolan-3-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of chloro and fluoro substituents on the benzene ring, along with a methoxythiolan group attached to the amide nitrogen. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-[(3-methoxythiolan-3-yl)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration and Halogenation: The benzene ring is first nitrated and then halogenated to introduce the chloro and fluoro substituents.

    Amide Formation: The halogenated benzene derivative is then reacted with an appropriate amine to form the benzamide.

    Thiolane Introduction: The methoxythiolan group is introduced through a nucleophilic substitution reaction, where a thiolane derivative reacts with the amide nitrogen.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-N-[(3-methoxythiolan-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxythiolan group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen substituents on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Chloro-6-fluoro-N-[(3-methoxythiolan-3-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-[(3-methoxythiolan-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to certain enzymes or receptors, while the methoxythiolan group may contribute to its overall stability and bioavailability. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluoro-N-[(3-fluorophenyl)methyl]benzamide
  • 2-Chloro-6-fluoro-N-[(3-methylphenyl)methyl]benzamide

Uniqueness

2-Chloro-6-fluoro-N-[(3-methoxythiolan-3-yl)methyl]benzamide is unique due to the presence of the methoxythiolan group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-6-fluoro-N-[(3-methoxythiolan-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClFNO2S/c1-18-13(5-6-19-8-13)7-16-12(17)11-9(14)3-2-4-10(11)15/h2-4H,5-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPCKOGWINLPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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